molecular formula C11H10N2 B3022277 2'-Methyl-[2,4']bipyridinyl CAS No. 102880-65-9

2'-Methyl-[2,4']bipyridinyl

Cat. No.: B3022277
CAS No.: 102880-65-9
M. Wt: 170.21 g/mol
InChI Key: CFHQXROEIKWCHU-UHFFFAOYSA-N
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Description

2’-Methyl-[2,4’]bipyridinyl is an organic compound belonging to the bipyridine family. It has the molecular formula C11H10N2 and is known for its role as a bidentate chelating ligand, forming complexes with various transition metals. This compound is particularly significant in coordination chemistry due to its ability to stabilize metal centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methyl-[2,4’]bipyridinyl typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . This method yields high purity and efficiency.

Industrial Production Methods

Industrial production of 2’-Methyl-[2,4’]bipyridinyl often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized catalytic systems ensures high yield and cost-effectiveness. The reaction conditions are carefully controlled to maintain the stability of the product and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2’-Methyl-[2,4’]bipyridinyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted bipyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

2’-Methyl-[2,4’]bipyridinyl has diverse applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with transition metals.

    Biology: The compound is studied for its potential in biological systems, particularly in enzyme inhibition and as a probe for metal ion detection.

    Medicine: Research is ongoing into its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.

    Industry: It is utilized in the development of catalysts, photosensitizers, and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2’-Methyl-[2,4’]bipyridinyl involves its ability to chelate metal ions, forming stable complexes. This chelation can influence the reactivity and stability of the metal center, making it useful in catalysis and other applications. The nitrogen atoms in the bipyridine structure interact with metal ions through coordination bonds, stabilizing the metal and facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A symmetrical isomer with similar chelating properties but different steric and electronic characteristics.

    4,4’-Bipyridine: Another symmetrical isomer known for its use in coordination chemistry and material science.

    2,2’,6,6’-Tetramethyl-4,4’-bipyridine: A derivative with additional methyl groups, offering different reactivity and coordination properties.

Uniqueness

2’-Methyl-[2,4’]bipyridinyl is unique due to its asymmetrical structure, which provides distinct steric and electronic properties compared to its symmetrical counterparts. This uniqueness allows for specific applications in catalysis and material science where tailored reactivity and stability are required .

Properties

IUPAC Name

2-methyl-4-pyridin-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-8-10(5-7-12-9)11-4-2-3-6-13-11/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHQXROEIKWCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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